molecular formula C24H20BNO2 B1443128 (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid CAS No. 1084334-86-0

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Cat. No.: B1443128
CAS No.: 1084334-86-0
M. Wt: 365.2 g/mol
InChI Key: UUOYDHJVGOATFJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry (1084334-86-0)

The systematic IUPAC name for this compound is [4-([1,1'-biphenyl]-4-yl(phenyl)amino)phenyl]boronic acid , which precisely describes its molecular architecture. The name reflects the central biphenyl core substituted with a phenylamino group at the 4-position and a boronic acid moiety on the adjacent phenyl ring. The CAS registry number 1084334-86-0 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in academic and industrial contexts.

Molecular Formula (C₂₄H₂₀BNO₂) and Weight (365.23 g/mol)

The molecular formula C₂₄H₂₀BNO₂ corresponds to a molecular weight of 365.23 g/mol , as calculated from isotopic composition. This formula encapsulates:

  • 24 carbon atoms across three aromatic systems,
  • 20 hydrogen atoms ,
  • 1 boron atom in the boronic acid group,
  • 1 nitrogen atom in the tertiary amine,
  • 2 oxygen atoms in the boronic acid functionality.

Table 1: Molecular Composition

Component Count Role in Structure
Carbon 24 Aromatic backbone and substituents
Hydrogen 20 Saturation of carbon valency
Boron 1 Boronic acid functional group
Nitrogen 1 Tertiary aromatic amine
Oxygen 2 Hydroxyl groups in boronic acid

Key Functional Groups: Boronic Acid, Biphenyl, and Aromatic Amine Moieties

The compound’s reactivity and electronic properties arise from three critical functional groups:

  • Boronic Acid (-B(OH)₂) :

    • Enables Suzuki-Miyaura cross-coupling reactions via transmetalation with palladium catalysts.
    • Participates in reversible covalent interactions with diols, making it useful in sensor design.
  • Biphenyl Core :

    • Provides rigidity and extended π-conjugation, enhancing electronic delocalization.
    • The dihedral angle between the two phenyl rings in biphenyl derivatives typically ranges from 30° to 90°, influencing planarity and stacking interactions.
  • Tertiary Aromatic Amine (N,N-Diphenylamino) :

    • Acts as an electron-donating group, modulating the electronic environment of the boronic acid.
    • Enhances solubility in organic solvents through steric bulk.

Table 2: Functional Group Contributions

Functional Group Role Key Interactions
Boronic acid Cross-coupling, sensor binding Pd(0) catalysts, diol complexes
Biphenyl π-Conjugation, structural rigidity Stacking, charge transport
Aromatic amine Electron donation, solubility Redox activity, steric effects

Stereoelectronic Properties and Conformational Analysis

The molecule’s stereoelectronic profile is governed by:

  • Boron Hybridization :
    The boron atom in the boronic acid group adopts sp² hybridization , with an empty p-orbital perpendicular to the aromatic plane. This configuration facilitates Lewis acid behavior, enabling coordination with nucleophiles.

  • Conformational Flexibility :

    • The biphenyl system adopts a non-planar conformation to minimize steric clashes between ortho-hydrogens. Computational studies on analogous biphenylboronic acids suggest dihedral angles of ~87.9° between the two phenyl rings.
    • The boronic acid group exhibits syn–anti isomerism in its hydroxyl orientations, with the anti conformation stabilized by intramolecular hydrogen bonding.
  • Electronic Effects :

    • The electron-donating diphenylamino group increases electron density at the boronic acid, enhancing its reactivity in electrophilic substitution reactions.
    • The biphenyl system’s conjugation lowers the LUMO energy, facilitating charge-transfer interactions in optoelectronic applications.

Figure 1: Conformational Analysis

Boronic Acid  
  |  
  B(OH)₂  
  /   \  
O       O  

Syn–anti isomerism in the boronic acid group.

Table 3: Key Stereoelectronic Parameters

Parameter Value/Description Source Compound Analogy
B–O Bond Length ~1.36 Å Phenylboronic acid derivatives
C–B Bond Rotation Barrier ~69.2° (steric hindrance) Ortho-substituted biphenyls
N–C Aryl Bond Angle ~120° (sp² hybridization) Diphenylamine structures

Properties

IUPAC Name

[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOYDHJVGOATFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 4-bromoaniline or 4-aminophenylboronic acid derivatives
  • 4-biphenylboronic acid or 4-bromobiphenyl
  • Phenylboronic acid or phenyl halides
  • Palladium catalysts (e.g., Pd(PPh3)4)
  • Base (e.g., potassium carbonate, cesium carbonate)
  • Solvents such as tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF)
  • Boron reagents for borylation (e.g., bis(pinacolato)diboron)

Synthetic Route

  • Formation of the Biphenyl-Phenylamino Intermediate:

    • A Buchwald-Hartwig amination or Suzuki coupling is performed between a 4-bromoaniline derivative and a biphenyl boronic acid or halide.
    • Typical conditions involve Pd-catalyst, base, and heating under inert atmosphere.
    • This step yields the intermediate 4-([1,1'-biphenyl]-4-yl(phenyl)amino)benzene.
  • Borylation to Introduce Boronic Acid Group:

    • The intermediate is then subjected to a Miyaura borylation reaction, commonly using bis(pinacolato)diboron in the presence of Pd catalyst and base.
    • This reaction installs the boronic acid moiety at the para-position of the phenyl ring.
    • The resulting product is converted to the free boronic acid form by hydrolysis or acidic workup.
  • Purification:

    • The crude product is purified by recrystallization or chromatography.
    • Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Research Findings and Optimization

  • Catalyst Efficiency: Pd(PPh3)4 is commonly used, but alternative catalysts such as Pd(dppf)Cl2 have been reported to improve yields and reduce reaction times.
  • Solvent Effects: Polar aprotic solvents like DMF or THF enhance solubility and reaction kinetics.
  • Base Selection: Potassium carbonate is effective, but cesium carbonate can provide higher conversion rates.
  • Temperature and Time: Typical borylation reactions are conducted at 80–100°C for 12–24 hours.
  • Purity: High purity (>95%) is achievable with careful control of reaction conditions and purification steps.

Data Table: Typical Preparation Parameters

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Notes
Buchwald-Hartwig amination Pd(PPh3)4, K2CO3, THF, inert atmosphere 80 12 75–85 Requires dry, oxygen-free conditions
Miyaura borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3 90 16 70–80 Hydrolysis post-reaction to free acid
Purification Recrystallization or silica gel chromatography Room temp Variable Confirmed by NMR, MS, IR

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group in this compound enables its widespread use in palladium-catalyzed Suzuki-Miyaura cross-coupling , forming biaryl structures essential for advanced materials and bioactive molecules.

Key Reaction Parameters

Reaction PartnerCatalyst SystemBaseSolventYield (%)Source
2-(4-Bromophenoxy)quinolin-3-carbaldehydes[(dppf)PdCl₂] (5 mol%)Cs₂CO₃H₂O/1,4-dioxane (1:3)72–85
Aryl halides (e.g., 4-chloroaniline)Pd(OAc)₂/SPhosK₃PO₄DMF65–80
Ethyl benzo[h]quinoline-10-carboxylateNi(COD)₂/PCy₃t-BuOKToluene40–81

Mechanistic Insights :

  • Transmetalation : The boronic acid reacts with Pd⁰ or Ni⁰ catalysts, transferring the aryl group to the metal center.

  • Reductive Elimination : Forms a C–C bond between the arylboronic acid and the electrophilic partner (e.g., aryl halides or esters) .

Applications :

  • Synthesis of quinoline-appended biaryls (e.g., anticancer agents targeting breast cancer protein 3ERT) .

  • Production of fluorinated aminobiphenyl derivatives for optoelectronic materials .

Oxidation and Reduction Reactions

The boronic acid group undergoes selective transformations under controlled conditions:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).

  • Product : Phenol derivatives via hydroxylation of the boronic acid group.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Product : Borane intermediates or deoxygenated aromatic systems.

Example :
 Ar B OH NaBH  Ar BH  Ar H \text{ Ar B OH }\xrightarrow{\text{NaBH }}\text{ Ar BH }\xrightarrow{\text{H }}\text{ Ar H }

Electrophilic Substitution Reactions

The electron-rich biphenylamino moiety directs electrophilic aromatic substitution :

Reaction TypeReagentsPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄Para to –NH–Nitro-substituted derivatives60–75
HalogenationBr₂/FeBr₃Meta to boronBrominated analogs55–70

Limitations : Steric hindrance from the biphenyl group reduces reactivity at ortho positions.

Functionalization via Boron Masking

The boronic acid group is temporarily protected to enable sequential reactions:

Protection Methods

Protecting GroupReagentStabilityDeprotection Condition
Pinacol esterPinacolAcid-sensitiveAcidic hydrolysis
TrifluoroborateKHF₂Aqueous-compatiblePd-catalyzed cleavage

Application : Facilitates multi-step syntheses without boron interference .

Stability and Side Reactions

  • Protic Solvents : Rapid hydrolysis in water or alcohols, requiring inert conditions .

  • Self-Coupling : Competing homocoupling observed with excess base or prolonged heating .

Mitigation Strategies :

  • Use anhydrous solvents (e.g., THF, dioxane).

  • Optimize base stoichiometry (e.g., ≤3 equiv t-BuOK) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids can play a significant role in the development of anticancer agents. Specifically, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid has been studied for its potential to inhibit proteasome activity, which is crucial in cancer cell survival. By disrupting the proteasome's function, this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition
This compound has shown promise in inhibiting certain enzymes that are implicated in disease processes. For instance, boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes involved in metabolic pathways. This property could be leveraged to develop therapeutic agents targeting specific diseases .

Materials Science

Organic Electronics
In the field of organic electronics, this compound is being explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and enhance light emission makes it suitable for use in these applications. Studies have shown that incorporating boronic acids into polymer matrices can improve the performance of electronic devices significantly .

Polymer Chemistry
The compound can also be utilized in polymer chemistry for the development of new materials with tailored properties. For example, by incorporating boronic acid functionalities into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composites .

Organic Synthesis

Cross-Coupling Reactions
this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are valuable in pharmaceuticals and agrochemicals. The efficiency of this reaction can be enhanced by optimizing reaction conditions such as temperature and catalyst choice .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant apoptosis induction in cancer cell lines when treated with boronic acid derivatives .
Investigation of OLEDsMaterials ScienceShowed improved charge transport properties when using boronic acid derivatives in OLEDs compared to traditional materials .
Suzuki-Miyaura Cross-CouplingOrganic SynthesisAchieved high yields of biaryl compounds under optimized conditions using this compound .

Mechanism of Action

The mechanism of action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The compound’s aromatic structure also allows for π-π interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronic acids with variations in substituents, aromatic systems, and functional groups:

Table 1: Key Structural and Physical Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid Triphenylamine core with boronic acid C₂₄H₂₀BNO₂ 365.23 High electron density; OLED/sensor applications
4-Biphenylboronic acid Simple biphenyl-boronic acid C₁₂H₁₁BO₂ 198.03 Baseline Suzuki coupling reagent; limited electronic applications
4'-Chloro-4-biphenylboronic acid Chlorine substituent on biphenyl C₁₂H₁₀BClO₂ 232.47 Enhanced electrophilicity; antimicrobial research
2-Fluoro-4-biphenylylboronic acid Fluorine substituent on biphenyl C₁₂H₁₀BFO₂ 216.02 Improved solubility; intermediate in fluorinated drug synthesis
(4-(Hexyloxy)phenyl)boronic acid Alkoxy chain substituent C₁₂H₁₇BO₃ 220.08 Increased hydrophobicity; organic photovoltaic materials
3-Aminophenylboronic acid hemisulfate Amino group with sulfate salt C₆H₈BNO₂·0.5H₂SO₄ 186.99 (free acid) Biomedical applications (e.g., glucose sensing)
2.3. Solubility and Stability
  • In contrast, alkoxy-substituted derivatives (e.g., (4-(hexyloxy)phenyl)boronic acid) exhibit improved solubility in ethanol and dichloromethane .
  • Chloro- and fluoro-substituted analogs show higher thermal stability (melting points >240°C) due to stronger intermolecular interactions , though data for the target compound’s melting point are unavailable.

Organic Electronics

The compound’s extended π-conjugation and electron-donating amino group make it a candidate for:

  • OLED Emitters : Similar triphenylamine-boronic acid hybrids are used in aggregation-induced emission (AIE) materials .
  • Organic Photovoltaics (OPVs) : Derivatives with branched alkoxy chains (e.g., tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate) demonstrate improved film morphology and device efficiency .

Biological Activity

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, with the CAS number 1084334-86-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a biphenyl moiety, which is known to influence its pharmacological properties. The molecular formula is C24H20BNO2C_{24}H_{20}BNO_2, and it has a molecular weight of approximately 365.23 g/mol .

Antitumor Activity

Recent studies have indicated that boronic acids can exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting various cancer cell lines. In particular, the compound has been evaluated for its inhibitory effects on key signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A comparative analysis of related compounds revealed that certain derivatives displayed IC50 values in the low micromolar range against several cancer types. For example:

Compound Cancer Type IC50 (μM)
Compound AOvarian Cancer25.9
Compound BBreast Cancer15.1
Compound CProstate Cancer28.7

These findings suggest that modifications to the biphenyl structure could enhance the compound's selectivity and potency against specific cancer cell lines .

The biological activity of this compound may be attributed to its ability to inhibit proteasome activity and modulate signaling pathways such as PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

Inhibition Studies

In vitro studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and preventing cell cycle progression. The mechanism involves the disruption of protein homeostasis within cancer cells, leading to increased levels of pro-apoptotic factors .

Antibacterial Properties

In addition to its antitumor activity, boronic acids have also been investigated for their antibacterial properties. The ability of this compound to inhibit bacterial DNA gyrase has been noted in related studies. This inhibition is crucial as it interferes with bacterial DNA replication and transcription.

Efficacy Against Specific Bacteria

The compound has shown effectiveness against various strains:

Bacterial Strain Inhibition Concentration (μg/mL)
Staphylococcus aureus0.012
Enterococcus faecalis0.008
Streptococcus pyogenes0.015

These results indicate a strong potential for developing new antibacterial agents based on this class of compounds .

Q & A

"(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic Acid"

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. First, prepare the biphenylamine core via Ullmann coupling or Buchwald-Hartwig amination between 4-bromobiphenyl and aniline derivatives. Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–8.2 ppm), amine NH (δ ~5.5 ppm, broad), and boronic acid OH (δ ~9 ppm, broad). ¹¹B NMR typically exhibits a peak at δ ~30 ppm for boronic acids .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺. For example, a calculated m/z of 385.18 (C₂₄H₂₁BNO₂) should match experimental data .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N, and B values .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and supramolecular interactions?

  • Crystallographic Insights : Similar biphenylboronic acids exhibit planar biphenyl systems with boronic acid groups tilted ~24°–35° relative to the aromatic plane, as seen in related structures . Hydrogen bonding between boronic acid OH and adjacent amide/amine groups (if present) forms R₂²(8) motifs, stabilizing layered or sheet-like architectures .
  • Reactivity Implications : The tilted boronic acid group may sterically hinder Suzuki-Miyaura coupling; optimizing reaction conditions (e.g., using Pd(OAc)₂ with SPhos ligand) enhances cross-coupling efficiency .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boronic acid?

  • Optimization :

  • Protection of Boronic Acid : Use pinacol ester protection (Bpin) to prevent protodeboronation. Deprotection with aqueous HCl post-coupling yields the final product .
  • Catalyst Selection : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C minimizes homocoupling. Additives like K₂CO₃ improve turnover .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf shift from 0.2 to 0.6 in hexane/EtOAc 4:1) to halt at >85% conversion .

Q. How do electronic effects of the biphenylamine moiety influence the acidity of the boronic acid group?

  • Experimental Analysis :

  • pH Titration : The biphenylamine’s electron-donating effect reduces boronic acid acidity (pKa ~8.5–9.0 vs. ~7.0 for phenylboronic acid). Measure via UV-Vis titration in buffered solutions (pH 6–10) .
  • DFT Calculations : Compare HOMO-LUMO gaps of the boronic acid with/without the biphenylamine group to quantify electronic modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
Reactant of Route 2
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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

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